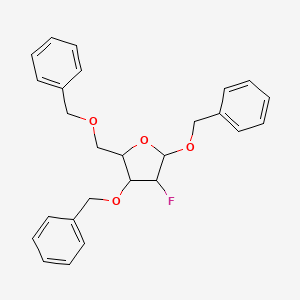
(2S,3S,4R,5R)-2,4-Bis(benzyloxy)-5-((benzyloxy)methyl)-3-fluorotetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZYL-3,5-DI-O-BENZYL-2-DEOXY-2-FLUORO-ALPHA-D-ARABINOFURANOSIDE is a synthetic organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes benzyl groups and a fluorine atom attached to an arabinofuranoside backbone. Its chemical properties make it a valuable tool in the synthesis of nucleoside analogs and other biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL-3,5-DI-O-BENZYL-2-DEOXY-2-FLUORO-ALPHA-D-ARABINOFURANOSIDE typically involves multiple steps, starting from readily available starting materialsThe fluorine atom is then introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts or other additives to enhance the efficiency of the reactions. The final product is typically purified using techniques such as column chromatography or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
BENZYL-3,5-DI-O-BENZYL-2-DEOXY-2-FLUORO-ALPHA-D-ARABINOFURANOSIDE undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzyl groups can be oxidized or reduced to modify the compound’s properties.
Hydrolysis: The compound can undergo hydrolysis to remove protective groups and reveal the underlying functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Hydrolyzing Agents: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various nucleoside analogs, while oxidation and reduction reactions can produce different derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
BENZYL-3,5-DI-O-BENZYL-2-DEOXY-2-FLUORO-ALPHA-D-ARABINOFURANOSIDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including nucleoside analogs.
Biology: Employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to mimic natural nucleosides.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of BENZYL-3,5-DI-O-BENZYL-2-DEOXY-2-FLUORO-ALPHA-D-ARABINOFURANOSIDE involves its interaction with specific molecular targets, such as enzymes involved in nucleoside metabolism. The compound can inhibit these enzymes by mimicking the natural substrates, thereby blocking the enzymatic activity and affecting cellular processes. This mechanism is particularly relevant in the context of antiviral and anticancer research, where the compound’s ability to interfere with nucleic acid synthesis is exploited .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,5-Tri-O-benzyl-alpha/beta-D-arabinofuranose
- 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose
- 2,3,5-Tri-O-benzyl-D-ribose
Uniqueness
BENZYL-3,5-DI-O-BENZYL-2-DEOXY-2-FLUORO-ALPHA-D-ARABINOFURANOSIDE is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability and alters its reactivity compared to similar compounds. Additionally, the specific arrangement of benzyl groups provides unique steric and electronic effects, making it a valuable tool in synthetic chemistry and biomedical research .
Eigenschaften
Molekularformel |
C26H27FO4 |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
3-fluoro-2,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C26H27FO4/c27-24-25(29-17-21-12-6-2-7-13-21)23(19-28-16-20-10-4-1-5-11-20)31-26(24)30-18-22-14-8-3-9-15-22/h1-15,23-26H,16-19H2 |
InChI-Schlüssel |
QHATWYOTYPLTII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)OCC3=CC=CC=C3)F)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-5-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12108874.png)
![2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12108875.png)
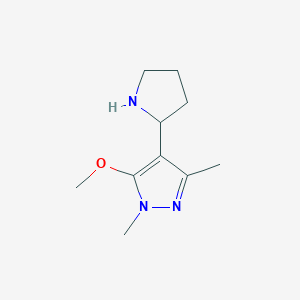

![2-[(4-methoxyphenyl)amino]-1-phenylEthanone](/img/structure/B12108885.png)
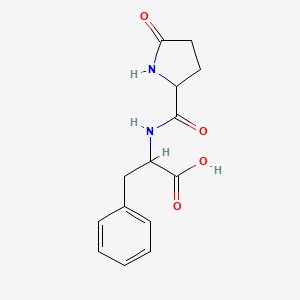
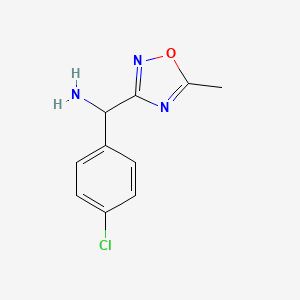
![2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B12108910.png)
![2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108918.png)
![[3'-(Hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B12108925.png)
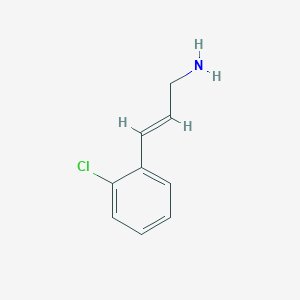
![4H-furo[3,2-b]indole-2-carboxylic acid methyl ester](/img/structure/B12108936.png)

